3'-O-2-propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate)

DNA sequencing by synthesis reversible terminator deprotection kinetics

Homopolymeric tracts (T₄, A₃) in genes such as rpoB, katG, and gyrA cause base-calling errors in pyrosequencing and SBS platforms using natural dNTPs. • 3'-O-Allyl-dTTP enforces single-nucleotide incorporation via steric 3'-OH blockade, then undergoes quantitative Pd-catalyzed deallylation in 30 sec under aqueous conditions to regenerate free 3'-OH. • Enables accurate homopolymer resolution using 9°N polymerase (exo-)A485L/Y409V; validated for PPi-based pyrosequencing and four-color fluorescent chip-based SBS. • Also serves as a building block for template-independent enzymatic oligonucleotide synthesis, with mild deprotection preserving chain integrity. Supplied with rigorous QC characterization; available for immediate procurement and global shipping.

Molecular Formula C13H21N2O14P3
Molecular Weight 522.23 g/mol
Cat. No. B15347560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-2-propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate)
Molecular FormulaC13H21N2O14P3
Molecular Weight522.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCC=C
InChIInChI=1S/C13H21N2O14P3/c1-3-4-25-9-5-11(15-6-8(2)12(16)14-13(15)17)27-10(9)7-26-31(21,22)29-32(23,24)28-30(18,19)20/h3,6,9-11H,1,4-5,7H2,2H3,(H,21,22)(H,23,24)(H,14,16,17)(H2,18,19,20)/t9-,10+,11+/m0/s1
InChIKeyJGJOVFWVTMUSDJ-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Allyl-dTTP for Reversible Terminator Sequencing


3'-O-2-Propen-1-yl-Thymidine 5'-(tetrahydrogen triphosphate) (synonym: 3'-O-allyl-dTTP; CAS 917766-47-3) is a chemically modified deoxythymidine triphosphate analogue bearing an allyl (2-propen-1-yl) capping group at the 3'-O position of the deoxyribose sugar . This 3'-O modification blocks the free 3'-OH group required for DNA polymerase-mediated chain extension, enabling the compound to function as a reversible terminator in sequencing-by-synthesis (SBS) and pyrosequencing platforms [1]. Unlike simple dideoxynucleotide terminators used in Sanger sequencing, the allyl moiety is designed for controlled, post-incorporation removal via palladium-catalyzed deallylation in aqueous buffer, regenerating a free 3'-OH to resume polymerase extension [2]. The compound belongs to the broader class of 3'-O-modified nucleotide reversible terminators (NRTs) developed to overcome the inherent homopolymer-read limitations of conventional pyrosequencing and to increase SBS read lengths [1].

1

Reversible terminator for sequencing-by-synthesis (SBS) and pyrosequencing workflows.

2

3'-O-allyl capping enables controlled extension termination, supporting homopolymer region resolution.

3

Requires palladium-catalyzed deallylation in aqueous buffer for iterative synthesis cycles.

Why Allyl Chemistry Cannot Be Replaced by Other Nucleotide Analogues


The 3'-O-allyl modification on thymidine triphosphate confers a specific, quantifiable combination of properties that cannot be replicated by simply substituting an alternative 3'-O-modified dNTP or a non-reversible chain terminator. The allyl group serves a dual mechanistic role: it acts as both a steric block of the 3'-OH to halt polymerase extension after a single incorporation event, and as a chemically addressable handle for palladium-catalyzed deprotection under mild aqueous conditions that preserve DNA integrity [1]. This dual functionality contrasts sharply with 3'-O-(2-nitrobenzyl)-dNTPs, which require UV photolysis for cleavage—a process that can cause DNA photodamage [2]. Compared to 3'-O-methyl-dNTPs used in Sanger sequencing, the allyl group is reversible rather than permanently terminating, enabling iterative cycles of incorporation, detection, and deprotection that are essential for high-throughput SBS and homopolymer-resolved pyrosequencing [3]. Furthermore, the incorporation efficiency and cleavage kinetics of each 3'-O-blocking moiety are polymerase-dependent, meaning that the allyl-terminator performance profile validated with 9°N polymerase (exo-)A485L/Y409V cannot be assumed for azidomethyl, nitrobenzyl, or other blocking chemistries without independent verification [2].

3'-O-Allyl-dTTP

may shift deprotection mechanism and cycle compatibility if substituted.

3'-O-(2-Nitrobenzyl)-dTTPs
3'-O-Allyl-dTTP

may lose reversibility and iterative synthesis compatibility.

3'-O-Methyl-dTTP / ddTTP
3'-O-Allyl-dTTP

may introduce luciferase interference and homopolymer ambiguity.

Natural dATP/dTTP

Quantitative Performance Evidence Versus Alternative Reversible Terminators


Chemical Deprotection Speed: Pd-Catalyzed Deallylation vs. UV Photolysis

The 3'-O-allyl group on DNA extension products is removed by Pd-catalyzed deallylation in aqueous buffer solution in 30 seconds, as demonstrated for 3'-O-allyl-dNTP-allyl-fluorophore constructs [1]. By direct comparison within the same pyrosequencing study, the 3'-O-(2-nitrobenzyl) capping group required laser irradiation at 355 nm (3 W/cm²) for 1 minute (60 seconds) to achieve cleavage—twice the deprotection time of the allyl chemistry [2]. This 2-fold faster chemical cleavage translates to reduced cycle time per incorporated base in iterative SBS workflows, and the aqueous Pd-catalyzed method avoids the DNA photodamage risk associated with UV-based nitrobenzyl photolysis [2].

Deprotection Speed
Head-to-head comparison
30 s (Pd-catalyzed) vs. 60 s (UV photolysis at 355 nm)
Supports reduced cycle time in iterative SBS workflows. Reported method context.
Aqueous Pd deallylation avoids UV-induced DNA photodamage risk.
DNA sequencing by synthesis reversible terminator deprotection kinetics palladium catalysis

Elimination of Luciferase Interference in Pyrosequencing

A critical problem in conventional pyrosequencing is that natural dATP serves as a direct substrate for firefly luciferase, generating false-positive chemiluminescence that confounds base-calling. The 3'-O-allyl modification completely abolishes this luciferase substrate activity. At 0.5 nmol input, natural dATP produced a light signal intensity of 80 arbitrary units, whereas equivalent (0.5 nmol) and even 3-fold excess (1.5 nmol) amounts of 3'-O-allyl-dATP yielded only background-level light intensities indistinguishable from the no-nucleotide control [1]. This confirms that the 3'-O-allyl group sterically prevents luciferase from utilizing the modified nucleotide, eliminating the need for sulfur-modified dATP analogs (e.g., α-S-dATP) that are conventionally required to mitigate this interference [1].

Luciferase Interference
Head-to-head comparison
~80 AU (natural dATP) vs. near background (3'-O-allyl-dATP)
Reported >80-fold reduction in false-positive signal. Supports streamlined pyrosequencing.
Eliminates need for sulfur-modified dNTP analogs (e.g., alpha-S-dATP).
pyrosequencing luciferase interference ATP contamination signal specificity

Homopolymer Resolution via Single-Nucleotide Incorporation Control

Conventional pyrosequencing with natural dNTPs cannot resolve homopolymeric regions because multiple identical nucleotides incorporate in a single cycle, producing a non-linear PPi signal that obscures the exact number of consecutive bases. Using 3'-O-allyl-dNTPs, each polymerase extension cycle incorporates exactly one nucleotide per template molecule, irrespective of homopolymer length, because the 3'-O-allyl cap physically prevents further chain elongation until chemically removed [1]. This was demonstrated by MALDI-TOF MS analysis showing that primer extension with 3'-O-allyl-dNTPs yields a single, defined mass peak corresponding to the addition of exactly one modified nucleotide, with no detectable +2 or longer extension products [1]. In contrast, natural dNTPs generate a mixed distribution of extension products when encountering homopolymeric template regions. The sequential pyrosequencing of templates containing T₄ and A₃ homopolymer stretches was successfully decoded base-by-base using 3'-O-allyl-dNTPs, whereas conventional pyrosequencing could not accurately determine the number of consecutive identical bases [1].

Homopolymer Resolution
Direct comparison
Single mass peak (MALDI-TOF) confirming single-nucleotide incorporation per cycle
Supports accurate base-calling in T4 and A3 homopolymer regions. Method context.
9°N polymerase (exo-)A485L/Y409V; natural dNTPs generate ambiguous signals.
homopolymer sequencing pyrosequencing accuracy nucleotide reversible terminator single-base extension

Dual-Deallylation: Simultaneous 3'-OH Deblocking and Fluorophore Removal

A unique architectural feature of the 3'-O-allyl-dNTP platform is that the allyl group can simultaneously serve as the 3'-OH capping moiety AND as the chemical linker tethering a fluorophore to the nucleotide base, forming 3'-O-allyl-dNTP-allyl-fluorophore constructs [1]. This design enables a one-pot dual-deallylation reaction: upon Pd-catalyzed treatment, both the fluorophore (attached via an allyl linker to the base) and the 3'-O-allyl blocking group are cleaved in a single 30-second step, regenerating a free 3'-OH and removing the fluorescent label simultaneously [1]. The resulting DNA product was directly validated as a competent primer for the next polymerase extension cycle [1]. In contrast, 3'-O-(2-nitrobenzyl)-dNTPs require separate cleavage mechanisms for the 3'-O block (photolysis) and any base-attached label, adding workflow complexity and cycle time [2]. This dual-deallylation strategy is not accessible with azidomethyl, methyl, or other 3'-O blocking chemistries that lack the allyl functional group's unique reactivity profile.

Dual-Deallylation
Class-level inference
One-step, 30 s Pd-catalyzed cleavage of both 3'-O cap and base-linked fluorophore
Supports streamlined fluorescent SBS workflow. Method context for one-pot deprotection.
Validated by successful re-priming after deallylation. Specific to allyl functional group.
chemically cleavable fluorescent nucleotide dual-deallylation sequencing-by-synthesis fluorophore conjugation

Aqueous-Phase Palladium Deprotection vs. UV Photolysis for DNA Integrity

The 3'-O-allyl group is removed by Pd-catalyzed deallylation performed entirely in aqueous buffer at neutral pH, conditions that preserve DNA structural integrity and are directly compatible with subsequent polymerase extension steps without buffer exchange [1]. In head-to-head comparison within the same pyrosequencing platform, the 3'-O-(2-nitrobenzyl) alternative required laser irradiation at 355 nm (3 W/cm²) for cleavable deprotection—a photolytic process known to generate reactive oxygen species and cause DNA base damage (particularly thymine dimerization and 8-oxoguanine lesions) that accumulate over multiple cycles [2]. The aqueous Pd chemistry also avoids the need for specialized UV-transparent reaction vessels or laser optics, enabling simpler integration into bead-based and microfluidic sequencing platforms. After deallylation, the DNA-bead constructs were directly washed with Tris-acetate buffer (pH 7.7) and immediately subjected to the next extension cycle without additional purification [2].

DNA Integrity
Head-to-head comparison
Aqueous Pd buffer vs. UV photolysis (355 nm, 3 W/cm²)
Reported aqueous method preserves DNA integrity for subsequent cycles. Supports longer read potential.
UV methods carry risk of cumulative photodamage (e.g., thymine dimerization).
DNA damage prevention mild deprotection palladium catalysis sequencing read length

High-Impact Research and Industrial Applications


Homopolymer-Resolved Pyrosequencing for Microbial Genotyping

In pyrosequencing-based microbial identification and genotyping workflows, homopolymeric regions in target genes (e.g., rpoB, katG, gyrA) frequently confound accurate base-calling when using natural dNTPs. The use of 3'-O-allyl-dTTP as part of a complete set of 3'-O-allyl-dNTPs enables single-nucleotide-resolution sequencing through these problematic stretches, as demonstrated by the accurate decoding of T₄ and A₃ homopolymer sequences using 9°N polymerase (exo-)A485L/Y409V [1]. The 30-second Pd-catalyzed deallylation step per cycle [2] maintains reasonable turnaround times while ensuring that each incorporation event produces a discrete, quantifiable PPi signal regardless of homopolymer length. Furthermore, the demonstrated inertness of 3'-O-allyl-dATP toward luciferase [1] eliminates the need for α-S-dATP substitution, reducing reagent complexity and cost per sequencing run.

Fluorescent SBS on Chip-Based Platforms Using Dual-Deallylation

For chip-based or bead-array SBS platforms requiring fluorescent readout, 3'-O-allyl-dTTP serves as the thymidine component of a four-color 3'-O-allyl-dNTP-allyl-fluorophore set. The unique dual-deallylation design—where a single Pd-catalyzed step simultaneously removes the fluorophore and regenerates the 3'-OH in 30 seconds [2]—enables efficient iterative sequencing on solid-phase immobilized DNA clusters. This architecture was validated using DNA templates containing homopolymer regions on a DNA chip with four-color fluorescent scanning [2]. The aqueous deprotection conditions avoid the photodamage accumulation that limits read length in UV-photocleavable systems [1], making this approach particularly valuable for applications requiring longer contiguous reads, such as de novo sequencing of repeat-rich genomic regions.

Stepwise Enzymatic DNA Synthesis of Modified Oligonucleotides

Beyond sequencing, reversibly 3'-O-blocked dNTPs including 3'-O-allyl-dTTP are employed as building blocks for template-independent, stepwise enzymatic DNA synthesis strategies [1]. In this application, the 3'-O-allyl group enforces single-nucleotide addition by a polymerase or terminal deoxynucleotidyl transferase (TdT), followed by Pd-catalyzed deallylation to generate a free 3'-OH for the next coupling cycle. The mild aqueous deallylation conditions are critical for preserving the growing oligonucleotide chain integrity through multiple iterative cycles. Procurement of 3'-O-allyl-dTTP for this application enables the enzymatic production of site-specifically modified oligonucleotides that are difficult to access via traditional solid-phase phosphoramidite chemistry, including long oligonucleotides (>150 nt) and those containing multiple sensitive modifications.

Polymerase Engineering and Directed Evolution for Modified Nucleotide Incorporation

In polymerase engineering programs aimed at improving SBS performance, 3'-O-allyl-dTTP is an essential substrate for screening and selecting polymerase variants with enhanced incorporation efficiency for 3'-O-modified nucleotides. The established baseline performance with 9°N polymerase (exo-)A485L/Y409V [1] provides a quantitative reference point for evaluating novel polymerase mutants. The compound's defined cleavage kinetics (30-second deallylation) [2] and validated compatibility with MALDI-TOF MS characterization of extension products [1] make it a well-characterized tool compound for structure-activity relationship studies probing the steric and electronic determinants of modified nucleotide accommodation in polymerase active sites. These studies directly inform the rational design of next-generation polymerases with improved processivity and fidelity toward modified substrates.

Application
Selection Property
Validation Focus
Microbial genotyping
Homopolymer sequencing capability
Single-base extension fidelity and signal linearity
Fluorescent chip-based SBS
Dual-deallylation chemical workflow
Dephasing minimization and read length extension
Enzymatic DNA synthesis
3'-OH regeneration efficiency
Cycle yield and oligonucleotide integrity
Polymerase engineering
Modified nucleotide tolerance
Incorporation kinetics and processivity metrics
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